An In-depth Technical Guide to 6-Boc-1-oxa-6-azaspiro[2.5]octane: Properties and Applications
An In-depth Technical Guide to 6-Boc-1-oxa-6-azaspiro[2.5]octane: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Boc-1-oxa-6-azaspiro[2.5]octane, also known as tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, is a heterocyclic organic compound featuring a spirocyclic system containing an oxirane and a piperidine ring. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. This compound serves as a valuable intermediate in medicinal chemistry, primarily in the development of novel therapeutic agents. Its unique three-dimensional structure makes it an attractive scaffold for the synthesis of complex molecules with potential biological activity. Notably, it is a key precursor in the synthesis of T-type calcium channel antagonists, a class of drugs with applications in the treatment of various neurological and cardiovascular disorders. This guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of 6-Boc-1-oxa-6-azaspiro[2.5]octane, along with its synthetic methodologies and role in drug discovery.
Chemical and Physical Properties
6-Boc-1-oxa-6-azaspiro[2.5]octane is a white to light yellow crystalline powder at room temperature.[1] Its core structure consists of a piperidine ring fused to an oxirane ring at the 4-position, with the piperidine nitrogen protected by a Boc group. This structure imparts specific reactivity and conformational rigidity to the molecule.
Table 1: Physicochemical Properties of 6-Boc-1-oxa-6-azaspiro[2.5]octane
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₉NO₃ | [1][2] |
| Molecular Weight | 213.27 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 50-59 °C | [1] |
| CAS Number | 147804-30-6 | [1][2] |
| Purity | ≥ 97% (GC) | [1] |
| Storage | Room Temperature, in a dark, dry, and sealed container | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data for 6-Boc-1-oxa-6-azaspiro[2.5]octane is not widely available in the public domain. However, based on the analysis of similar Boc-protected heterocyclic compounds, the expected spectral characteristics are outlined below.[3][4]
Table 2: Predicted Spectroscopic Data for 6-Boc-1-oxa-6-azaspiro[2.5]octane
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the Boc group protons (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.5-3.5 ppm), and oxirane ring protons (multiplets, ~2.5-3.0 ppm). |
| ¹³C NMR | Resonances for the Boc carbonyl carbon (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the spiro carbon, piperidine ring carbons, and oxirane ring carbons. |
| IR Spectroscopy | Characteristic absorption bands for the C=O of the carbamate (around 1690 cm⁻¹), C-O-C stretching of the oxirane and the Boc group, and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns such as the loss of the Boc group. |
Experimental Protocols
A detailed, publicly available experimental protocol for the synthesis of 6-Boc-1-oxa-6-azaspiro[2.5]octane is scarce. However, a general synthetic approach can be inferred from methodologies used for analogous spirocyclic compounds. The synthesis likely involves the epoxidation of a corresponding N-Boc-4-methylenepiperidine.
General Synthetic Workflow
The synthesis of 6-Boc-1-oxa-6-azaspiro[2.5]octane can be conceptualized through the following workflow:
Caption: General synthetic workflow for 6-Boc-1-oxa-6-azaspiro[2.5]octane.
Illustrative Experimental Procedure (Adapted from similar syntheses)
Step 1: Synthesis of N-Boc-4-methylenepiperidine
To a suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a strong base such as n-butyllithium is added at low temperature (e.g., 0 °C) to generate the ylide. After stirring, a solution of N-Boc-4-piperidone in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield N-Boc-4-methylenepiperidine.
Step 2: Epoxidation to 6-Boc-1-oxa-6-azaspiro[2.5]octane
To a solution of N-Boc-4-methylenepiperidine in a chlorinated solvent like dichloromethane (DCM), an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove excess acid, followed by washing with brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The resulting crude product is purified by flash column chromatography to afford 6-Boc-1-oxa-6-azaspiro[2.5]octane.
Role in Drug Development and Signaling Pathways
6-Boc-1-oxa-6-azaspiro[2.5]octane is a crucial building block in the synthesis of T-type calcium channel antagonists. T-type calcium channels are low voltage-activated channels that play a significant role in regulating neuronal excitability and firing patterns, as well as in cardiovascular and endocrine functions. Dysregulation of these channels has been implicated in various pathological conditions, including epilepsy, neuropathic pain, and hypertension.
Synthesis of a T-type Calcium Channel Antagonist Precursor
One of the primary applications of 6-Boc-1-oxa-6-azaspiro[2.5]octane is in the synthesis of 4-aminomethyl-4-fluoropiperidine derivatives, which are potent T-type calcium channel blockers. The oxirane ring of 6-Boc-1-oxa-6-azaspiro[2.5]octane can be opened by a nucleophile, such as an azide, followed by reduction and subsequent chemical modifications to introduce the desired functionalities.
Caption: Synthetic pathway from 6-Boc-1-oxa-6-azaspiro[2.5]octane to a T-type calcium channel antagonist precursor.
T-type Calcium Channel Signaling Pathway
T-type calcium channels are involved in the generation of low-threshold calcium spikes, which can lead to burst firing of neurons. Antagonists of these channels can modulate this activity.
Caption: Simplified signaling pathway of a T-type calcium channel and the action of an antagonist.
Conclusion
6-Boc-1-oxa-6-azaspiro[2.5]octane is a synthetically versatile and commercially available intermediate with significant applications in drug discovery and development. Its utility as a precursor for T-type calcium channel antagonists highlights its importance in the search for new treatments for neurological and other disorders. The unique spirocyclic scaffold offers a platform for the creation of structurally complex and diverse molecules, making it a compound of high interest for medicinal chemists. Further research into the synthesis and application of this and related spirocycles is likely to yield novel therapeutic agents with improved efficacy and selectivity.
